7,8-dimethoxy-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
7,8-dimethoxy-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines.
Preparation Methods
The synthesis of 7,8-dimethoxy-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
7,8-dimethoxy-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Its anticancer properties have been explored, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets within cells. It is believed to inhibit the activity of certain enzymes involved in cell replication, thereby preventing the proliferation of cancer cells. The compound may also induce apoptosis, or programmed cell death, in cancer cells .
Comparison with Similar Compounds
Similar compounds to 7,8-dimethoxy-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one include other thiadiazole derivatives, such as:
1,3,4-thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Noted for its importance in drug design and development due to its pharmacological activities
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
2-anilino-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-23-13-8-11-12(9-14(13)24-2)19-17-21(15(11)22)20-16(25-17)18-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPFSBVKHCKYSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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